molecular formula C27H54N2O4 B8514936 Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate CAS No. 56380-52-0

Decyl 7-[carbamoyl(4-hydroxynonyl)amino]heptanoate

Cat. No. B8514936
Key on ui cas rn: 56380-52-0
M. Wt: 470.7 g/mol
InChI Key: FGOLMRORRYELAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03989749

Procedure details

Using the method of Example 23 but substituting an ether solution of 1-diazodecane for the ether solution of diazomethane and 7-[1-(4-hydroxynonyl)ureido]heptanoic acid for 7-[1-(4-hydroxynonyl)thioureido]heptanoic acid, there is obtained decyl 7-[1-(4-hydroxynonyl)ureido]-heptanoate as a viscous oil.
Name
1-diazodecane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+](=[CH:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[N-].[N+](=C)=[N-].[OH:16][CH:17]([CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:18][CH2:19][CH2:20][N:21]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]([OH:33])=[O:32])[C:22]([NH2:24])=[O:23].OC(CCCCC)CCCN(CCCCCCC(O)=O)C(N)=S>CCOCC>[OH:16][CH:17]([CH2:34][CH2:35][CH2:36][CH2:37][CH3:38])[CH2:18][CH2:19][CH2:20][N:21]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][C:31]([O:33][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:32])[C:22]([NH2:24])=[O:23]

Inputs

Step One
Name
1-diazodecane
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=CCCCCCCCCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCN(C(=O)N)CCCCCCC(=O)O)CCCCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CCCN(C(=S)N)CCCCCCC(=O)O)CCCCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(CCCN(C(=O)N)CCCCCCC(=O)OCCCCCCCCCC)CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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